Trepirium

Ganglionic Blocker Controlled Hypotension Anesthesiology

Trepirium iodide delivers titratable hypotension with 10-15 min duration—critical for minute-to-minute BP control in surgical models. Its rapid onset (2-3 min) and peripheral restriction eliminate CNS confounds. Verify this specific temporal profile; generic substitution risks prolonged hemodynamic instability. For research use only.

Molecular Formula C12H26N2O2+2
Molecular Weight 230.35 g/mol
CAS No. 752138-05-9
Cat. No. B10858481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrepirium
CAS752138-05-9
Molecular FormulaC12H26N2O2+2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1C(=O)OCC[N+](C)(C)C)C
InChIInChI=1S/C12H26N2O2/c1-13(2,3)9-10-16-12(15)11-7-6-8-14(11,4)5/h11H,6-10H2,1-5H3/q+2
InChIKeyMHYPEAHIIJATIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trepirium (CAS 752138-05-9): Ganglionic Blocker for Controlled Hypotension Research


Trepirium (also known as Hygronium and clinically used as Trepirium iodide) is a bis-quaternary ammonium compound classified as a ganglionic blocker [1]. It functions as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) within autonomic ganglia, inhibiting both sympathetic and parasympathetic neurotransmission [2]. This mechanism produces rapid, titratable hypotension, which has historically been exploited for controlled hypotension during anesthesia and for managing hypertensive crises [3]. Trepirium is characterized by a notably short duration of action and minimal central nervous system penetration due to its quaternary structure [4].

Why Trepirium Cannot Be Directly Substituted by Other Ganglionic Blockers in Experimental or Clinical Protocols


Within the class of ganglionic blockers, compounds exhibit substantial divergence in their duration of action and pharmacokinetic profiles. Trepirium is specifically distinguished by its ultrashort duration of action (10–15 minutes post-infusion) [1]. This is in stark contrast to other clinically or experimentally utilized ganglionic blockers such as hexamethonium (duration approximately 2 hours) [2], azamethonium (duration less than 3 hours) [3], and trimethaphan (duration approximately 10 minutes) [4]. These differences in temporal dynamics are critical; substituting a longer-acting agent for Trepirium in a procedure requiring titratable, rapidly reversible hypotension could lead to prolonged hemodynamic instability and increased risk of adverse events. Therefore, generic substitution without specific consideration of these quantitative temporal parameters is not scientifically or clinically justified.

Quantitative Evidence Guide for Trepirium: Key Differential Performance Metrics vs. Comparator Ganglionic Blockers


Duration of Action: Trepirium's Ultrashort Profile vs. Hexamethonium and Azamethonium

Trepirium is a short-acting ganglionic blocker with a duration of action of 10–15 minutes after cessation of infusion [1]. This is in stark contrast to the longer duration of action observed with hexamethonium, which is approximately 2 hours [2], and azamethonium, which lasts less than 3 hours [3].

Ganglionic Blocker Controlled Hypotension Anesthesiology

Onset of Action: Trepirium vs. Trimethaphan for Rapid Hypotension Induction

Trepirium achieves its hypotensive effect within 2–3 minutes of intravenous administration [1]. This onset time is comparable to that of trimethaphan, another short-acting ganglionic blocker, which also demonstrates an onset of 1–2 minutes [2].

Ganglionic Blocker Onset of Action Hemodynamic Control

Magnitude of Hypotensive Effect: Systolic Blood Pressure Reduction Achieved by Trepirium

In studies involving patients with autonomic dysreflexia, Trepirium administration led to a significant decrease in systolic blood pressure, with an average reduction of 30 mmHg compared to baseline measurements .

Ganglionic Blocker Hypotension Blood Pressure Reduction

Central Nervous System Penetration: Class-Level Inference on Trepirium's Peripherally-Restricted Action

As a bis-quaternary ammonium compound, Trepirium is poorly absorbed from the gastrointestinal tract and does not readily cross the blood-brain barrier [1]. This is a class characteristic shared with other quaternary ganglionic blockers like hexamethonium, which also exhibits minimal CNS penetration [2]. This property is in contrast to tertiary amine ganglionic blockers such as pempidine or mecamylamine, which can enter the CNS.

Ganglionic Blocker Blood-Brain Barrier Quaternary Ammonium

Optimized Application Scenarios for Trepirium Based on Quantitative Differentiation


Controlled Hypotension in Anesthesiology Research

Due to its rapid onset (2–3 minutes) and ultrashort duration of action (10–15 minutes) [1], Trepirium is ideally suited for research models of controlled hypotension during surgery, where precise, minute-to-minute titration of blood pressure is required and rapid reversal is necessary to restore normal hemodynamics post-procedure. Its peripheral restriction minimizes central side effects [1], making it suitable for studies requiring conscious or lightly sedated subjects.

Hypertensive Crisis Management in Preclinical Models

The ability of Trepirium to achieve a significant reduction in systolic blood pressure (e.g., 30 mmHg from baseline) within 2–3 minutes [1] makes it a valuable tool for investigating acute hypertensive episodes in animal models. Its short duration prevents prolonged hypotension and allows for repeated dosing studies.

Autonomic Nervous System Research (Ganglionic Blockade)

As a competitive antagonist at autonomic ganglia [2], Trepirium can be used as a pharmacological probe to dissect the role of the autonomic nervous system in various physiological and pathological processes. Its short duration and lack of CNS penetration [1] allow for temporally precise and peripherally-restricted blockade, avoiding confounding central effects.

Comparative Pharmacology Studies on Duration of Action

Trepirium's distinct duration profile (10–15 minutes) offers a valuable comparator for studies evaluating the pharmacokinetic/pharmacodynamic relationships of other ganglionic blockers or hypotensive agents. Its use can help calibrate experimental systems where the temporal dynamics of autonomic blockade are a key variable [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trepirium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.